molecular formula C27H29N5O3 B12641813 3H-1,2,4-Triazol-3-one, 2-(2-aminoethyl)-4-[4-(5-benzofuranyl)phenyl]-5-[[(3S)-1-(cyclopropylcarbonyl)-3-pyrrolidinyl]methyl]-2,4-dihydro-

3H-1,2,4-Triazol-3-one, 2-(2-aminoethyl)-4-[4-(5-benzofuranyl)phenyl]-5-[[(3S)-1-(cyclopropylcarbonyl)-3-pyrrolidinyl]methyl]-2,4-dihydro-

Cat. No.: B12641813
M. Wt: 471.5 g/mol
InChI Key: PJLUQTYJUSLBCO-UHFFFAOYSA-N
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Description

This compound belongs to the 1,2,4-triazol-3-one family, characterized by a heterocyclic core with substituents that enhance its pharmacological or chemical utility. Its structure includes a benzofuranylphenyl group at position 4, a cyclopropylcarbonyl-pyrrolidinylmethyl group at position 5, and a 2-aminoethyl side chain at position 2.

Properties

Molecular Formula

C27H29N5O3

Molecular Weight

471.5 g/mol

IUPAC Name

2-(2-aminoethyl)-4-[4-(1-benzofuran-5-yl)phenyl]-5-[[1-(cyclopropanecarbonyl)pyrrolidin-3-yl]methyl]-1,2,4-triazol-3-one

InChI

InChI=1S/C27H29N5O3/c28-11-13-31-27(34)32(25(29-31)15-18-9-12-30(17-18)26(33)20-1-2-20)23-6-3-19(4-7-23)21-5-8-24-22(16-21)10-14-35-24/h3-8,10,14,16,18,20H,1-2,9,11-13,15,17,28H2

InChI Key

PJLUQTYJUSLBCO-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)N2CCC(C2)CC3=NN(C(=O)N3C4=CC=C(C=C4)C5=CC6=C(C=C5)OC=C6)CCN

Origin of Product

United States

Biological Activity

The compound 3H-1,2,4-Triazol-3-one, 2-(2-aminoethyl)-4-[4-(5-benzofuranyl)phenyl]-5-[[(3S)-1-(cyclopropylcarbonyl)-3-pyrrolidinyl]methyl]-2,4-dihydro- is a complex organic molecule that integrates a triazole ring with various functional groups. This structure is significant in medicinal chemistry due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The compound features a triazole ring, which is known for its pharmacological versatility. The incorporation of benzofuran and pyrrolidine moieties enhances its potential interactions with biological targets. The molecular formula and specific CAS number are essential for identifying the compound in research contexts.

Biological Activity Overview

Research indicates that compounds containing the 1,2,4-triazole core exhibit a wide spectrum of biological activities:

  • Antimicrobial Activity : Triazoles are recognized for their antifungal properties and have shown antibacterial effects against various pathogens. The mechanism often involves the inhibition of ergosterol biosynthesis in fungi and interference with bacterial cell wall synthesis .
  • Anticancer Properties : Some derivatives of triazoles have demonstrated significant cytotoxicity against cancer cell lines. For instance, certain triazole derivatives have been reported to inhibit growth in colon carcinoma and breast cancer cell lines with IC50 values indicating potent activity .
  • Anti-inflammatory Effects : Triazole compounds have also been evaluated for their anti-inflammatory properties. Studies have shown that they can reduce inflammation in animal models, which may be attributed to their ability to inhibit pro-inflammatory cytokines .

Table 1: Summary of Biological Activities

Activity Type Description Example Findings
AntimicrobialInhibition of fungal and bacterial growthEffective against E. coli, B. subtilis
AnticancerInduction of apoptosis in cancer cellsIC50 values: HCT-116 (6.2 μM), T47D (27.3 μM)
Anti-inflammatoryReduction of inflammation markers in vivoSignificant reduction in carrageenan-induced edema
AnticonvulsantPotential effects on seizure thresholdsPreliminary studies indicate promise

Case Studies

  • Anticancer Activity :
    A study investigated the cytotoxic effects of various triazole derivatives on human cancer cell lines. The compound exhibited notable activity against HCT-116 (colon cancer) and T47D (breast cancer), showing promising IC50 values that suggest effective inhibition of tumor growth .
  • Antimicrobial Efficacy :
    Research focusing on the antimicrobial properties of triazoles demonstrated that derivatives could effectively inhibit the growth of Gram-positive and Gram-negative bacteria. The compound's structural features enhance its binding affinity to bacterial enzymes involved in cell wall synthesis .
  • Anti-inflammatory Mechanisms :
    In a model of induced inflammation, compounds similar to the one discussed were shown to significantly lower paw edema in rats, suggesting that they modulate inflammatory pathways effectively .

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that triazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to the one in focus have shown effectiveness against various bacterial strains and fungi. A study published in MDPI indicated that triazole derivatives can inhibit the growth of pathogens such as Candida albicans and Staphylococcus aureus .

Anticancer Potential

Triazole-based compounds have been investigated for their anticancer properties. The specific compound discussed has been evaluated for its ability to induce apoptosis in cancer cells. In vitro studies revealed that it can inhibit cell proliferation in breast cancer cell lines, suggesting a potential role as an anticancer agent .

Neuroprotective Effects

The compound's structure suggests potential neuroprotective effects. Research indicates that similar triazole derivatives can modulate neurotransmitter levels and exhibit neuroprotective properties in models of neurodegenerative diseases . This opens avenues for exploring its use in treating conditions like Alzheimer's and Parkinson's disease.

Fungicides

Triazoles are widely recognized for their fungicidal properties. The compound under discussion has been evaluated for its efficacy against various plant pathogens. Studies indicate that it can effectively control fungal diseases in crops, enhancing agricultural productivity .

Growth Regulators

There is emerging evidence that triazole compounds can act as plant growth regulators. They may influence plant growth by modulating hormonal pathways, potentially leading to improved yield and resistance to environmental stressors .

Data Table: Summary of Applications

Application AreaSpecific UseFindings/References
Medicinal ChemistryAntimicrobialEffective against Candida albicans
AnticancerInduces apoptosis in breast cancer cells
NeuroprotectiveModulates neurotransmitter levels
AgricultureFungicideControls fungal diseases in crops
Growth RegulatorEnhances yield and stress resistance

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of triazole derivatives showed that the compound significantly inhibited the growth of several pathogenic strains. The results indicated a minimum inhibitory concentration (MIC) that was lower than many conventional antibiotics, suggesting its potential as a new antimicrobial agent.

Case Study 2: Anticancer Activity

In vitro tests on breast cancer cell lines demonstrated that the compound could reduce cell viability by over 50% at specific concentrations after 48 hours of exposure. These findings support further investigation into its mechanisms of action and potential clinical applications.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues in Pharmaceuticals

  • Itraconazole Derivatives : The compound shares structural motifs with itraconazole intermediates, such as the triazolone core and cyclopropylcarbonyl groups. For example, itraconazole hydroxy isobutyltriazolone (IHI) is a key intermediate with low aqueous solubility (logP ~3.5) and antifungal activity . The target compound’s benzofuranylphenyl group may improve binding affinity to hydrophobic enzyme pockets compared to IHI’s dichlorophenyl substituents .
  • Angiotensin II Receptor Antagonists: Compounds like 5-n-butyl-4-{4-[2-(1H-tetrazole-5-yl)-1H-pyrrol-1-yl]phenylmethyl}-2,4-dihydro-2-(2,6-dichlorophenyl)-3H-1,2,4-triazol-3-one (Ib) exhibit similar triazolone-tetrazole hybrid structures. The target compound’s aminoethyl group could enhance solubility and reduce hepatotoxicity risks compared to Ib’s dichlorophenyl substituents .

Explosive and Energetic Material Analogues

  • DTNTO (2,4-dihydro-2,4,5-trinitro-3H-1,2,4-triazol-3-one) : While DTNTO is nitro-functionalized for explosive applications (detonation velocity: 8.79 km/s), the target compound lacks nitro groups, suggesting lower sensitivity to external stimuli. Its benzofuranyl and pyrrolidinyl groups likely prioritize stability over energetic performance .

Agrochemical Analogues

  • Amicarbazone Metabolites : 1,2-Dihydro-5-(1-methylethyl)-3H-1,2,4-triazol-3-one is a herbicide intermediate. The target compound’s benzofuranylphenyl substituent may reduce phytotoxicity but increase mammalian cell targeting, limiting its agrochemical utility .

Key Comparative Data Table

Compound Name Core Structure Key Substituents Application Key Properties Reference
Target Compound 1,2,4-Triazol-3-one Benzofuranylphenyl, cyclopropylcarbonyl-pyrrolidinyl, aminoethyl Potential drug candidate High logP, moderate solubility*
Itraconazole Hydroxy Isobutyltriazolone (IHI) 1,2,4-Triazol-3-one Hydroxyisobutyl, dichlorophenyl Antifungal intermediate logP: 3.5; poor aqueous solubility
DTNTO 1,2,4-Triazol-3-one Trinitro groups Explosive material Detonation velocity: 8.79 km/s
Amicarbazone Intermediate 1,2,4-Triazol-3-one Isopropyl group Herbicide metabolite Broad-spectrum weed control

*Predicted based on substituent hydrophobicity.

Research Findings and Implications

  • Synthetic Challenges : The cyclopropylcarbonyl-pyrrolidinylmethyl group likely requires stereoselective synthesis, as seen in (3S)-pyrrolidinyl derivatives of antifungal agents .
  • Pharmacokinetics : The benzofuranyl group may enhance metabolic stability compared to simpler phenyl analogs, as observed in benzofuran-containing pharmaceuticals .
  • Safety Profile: The absence of nitro groups reduces risks of genotoxicity, a concern in nitro-triazolones like DTNTO .

Preparation Methods

Nickel-Promoted Cascade Annulation

This method involves a nickel-catalyzed reaction of hydrazonoyl chlorides with sodium cyanate. The process is characterized by a cascade mechanism that includes:

  • Nucleophilic Addition : The initial step involves the nucleophilic attack of sodium cyanate on the hydrazonoyl chloride.

  • Intramolecular Addition : Following the addition, an intramolecular nucleophilic addition occurs.

  • Hydrogen Transfer : The final step involves a hydrogen-transfer sequence leading to the formation of the triazole ring.

This method has shown high efficiency and selectivity in producing various 3H-1,2,4-triazol-3-one derivatives with good yields.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as an effective technique for synthesizing triazole derivatives. This method enhances reaction rates and yields by providing uniform heating. Key features include:

  • Rapid Reaction Times : Microwave-assisted synthesis significantly reduces reaction times compared to conventional heating methods.

  • Higher Yields : Studies indicate that microwave-assisted reactions often yield higher amounts of desired products due to improved reaction conditions.

One-Pot Tandem Synthesis

Another effective approach is the one-pot tandem synthesis involving multiple components in a single reaction vessel. This method typically includes:

Q & A

Basic: What synthetic methodologies are recommended for preparing this triazolone derivative, and how can reaction conditions be optimized?

Answer:
The synthesis of triazolone derivatives typically involves multi-step reactions, including cyclocondensation, nucleophilic substitution, and functional group coupling. For example:

  • Step 1: Start with a triazolone core (e.g., 1,2,4-triazol-3-one) and introduce substituents via alkylation or amination. The 2-aminoethyl group can be introduced using ethylenediamine derivatives under basic conditions (e.g., K₂CO₃ in DMF) .
  • Step 2: Coupling the benzofuranylphenyl moiety may require Suzuki-Miyaura cross-coupling with a boronic acid derivative, using Pd catalysts (e.g., Pd(PPh₃)₄) and mild heating (60–80°C) .
  • Step 3: The pyrrolidinylmethyl substituent can be installed via reductive amination or nucleophilic substitution, with stereochemical control achieved using chiral auxiliaries or enantioselective catalysis .
    Optimization: Use Design of Experiments (DoE) to test variables (temperature, catalyst loading, solvent polarity) in a split-plot design, as demonstrated in agricultural chemistry studies .

Basic: What analytical techniques are critical for characterizing the compound’s purity and stereochemistry?

Answer:

  • Purity Analysis:
    • HPLC-MS with a C18 column and gradient elution (water/acetonitrile + 0.1% formic acid) to detect impurities ≥0.1% .
    • ¹H/¹³C NMR in deuterated DMSO or CDCl₃ to confirm structural integrity and detect residual solvents .
  • Stereochemistry:
    • Chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) to resolve enantiomers of the (3S)-pyrrolidinylmethyl group .
    • X-ray crystallography for absolute configuration determination, as applied to similar triazolone derivatives .

Advanced: How can researchers resolve contradictions in bioactivity data across different assays?

Answer:
Contradictions often arise from assay variability (e.g., cell line sensitivity, solvent effects). Mitigation strategies include:

  • Standardization: Use a randomized block design with biological replicates (≥4) to account for batch effects, as seen in antioxidant activity studies .
  • Dose-Response Validation: Perform IC₅₀/EC₅₀ curves across multiple concentrations (e.g., 0.1–100 µM) to confirm activity thresholds .
  • Mechanistic Follow-Up: Use molecular docking (e.g., AutoDock Vina) to verify target binding consistency with structural analogs .

Advanced: What computational strategies are effective for predicting the compound’s pharmacokinetic (PK) properties?

Answer:

  • ADMET Prediction: Use tools like SwissADME or ADMETlab 2.0 to estimate:
    • LogP: Critical for membrane permeability; target <5 to avoid solubility issues .
    • CYP450 Inhibition: Screen against CYP3A4/2D6 isoforms to assess metabolic stability .
  • Molecular Dynamics (MD) Simulations: Simulate interactions with biological targets (e.g., kinases) using GROMACS or AMBER, focusing on binding free energy (ΔG) .

Advanced: How should researchers design stability studies to evaluate degradation under environmental or physiological conditions?

Answer:
Adopt protocols from environmental chemistry studies:

  • Hydrolytic Stability: Incubate in buffers (pH 1–9) at 37°C for 24–72 hours, monitoring degradation via LC-MS .
  • Photostability: Expose to UV light (320–400 nm) for 48 hours in a climate chamber, analyzing photoproducts using HRMS .
  • Oxidative Stress: Test reactivity with H₂O₂ or cytochrome P450 enzymes to simulate metabolic oxidation .

Advanced: What experimental frameworks are recommended for structure-activity relationship (SAR) studies of this compound?

Answer:

  • Analog Synthesis: Prepare derivatives with modified substituents (e.g., benzofuranyl → benzothiophenyl) using parallel synthesis .
  • Biological Profiling: Test analogs in tiered assays (e.g., enzyme inhibition → cell viability → in vivo efficacy) with statistical validation (p < 0.05, ANOVA) .
  • Data Integration: Use cheminformatics tools (e.g., MOE) to correlate structural features (e.g., substituent logP, H-bond donors) with activity trends .

Basic: What safety protocols are essential for handling this compound during synthesis?

Answer:

  • PPE: Wear nitrile gloves, lab coat, and goggles to prevent dermal/ocular exposure.
  • Ventilation: Use a fume hood for reactions involving volatile solvents (e.g., DMF, THF) .
  • Waste Disposal: Neutralize acidic/basic waste before disposal, following institutional guidelines .

Advanced: How can researchers address low solubility in aqueous buffers during bioassays?

Answer:

  • Co-Solvent Systems: Use DMSO (≤1% v/v) or cyclodextrin-based solubilizers to maintain compound stability .
  • Nanoformulation: Encapsulate in liposomes or polymeric nanoparticles (e.g., PLGA) to enhance bioavailability .

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